molecular formula C18H21N5 B5936966 N-[(4-imidazol-1-ylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanamine

N-[(4-imidazol-1-ylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanamine

Cat. No.: B5936966
M. Wt: 307.4 g/mol
InChI Key: ORQCXQDQLHTRNW-UHFFFAOYSA-N
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Description

N-[(4-imidazol-1-ylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanamine is a complex organic compound that features both imidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-21-11-16(10-20-21)13-23(18-6-7-18)12-15-2-4-17(5-3-15)22-9-8-19-14-22/h2-5,8-11,14,18H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQCXQDQLHTRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CC2=CC=C(C=C2)N3C=CN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-imidazol-1-ylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazole intermediates. These intermediates are then subjected to a series of coupling reactions to form the final compound. Common reagents used in these reactions include various alkylating agents, catalysts, and solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-imidazol-1-ylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[(4-imidazol-1-ylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-imidazol-1-ylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Such as metronidazole and clotrimazole.

    Pyrazole derivatives: Such as celecoxib and rimonabant.

Uniqueness

N-[(4-imidazol-1-ylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanamine is unique due to its combined imidazole and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds containing only one of these heterocycles.

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